(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol
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Overview
Description
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 4 and 3 positions, respectively.
Reduction: The resulting compound is then reduced to introduce the ethan-1-ol structure. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by reduction using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of an alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl ethan-1-ol derivatives.
Scientific Research Applications
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms may influence its reactivity and binding affinity to certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-fluoro-3-chlorophenyl)ethan-1-ol
- (1R)-1-(4-bromo-3-fluorophenyl)ethan-1-ol
- (1R)-1-(4-chloro-3-bromophenyl)ethan-1-ol
Uniqueness
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the hydroxyl group provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H8BrClO |
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Molecular Weight |
235.50 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 |
InChI Key |
VEMGWGZRSYWIBT-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Br)Cl)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)O |
Origin of Product |
United States |
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